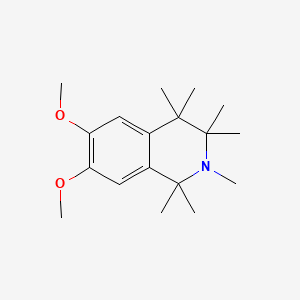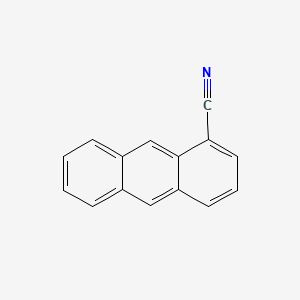
anthracene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1-carbonitrile, also known as 9-anthracenecarbonitrile, is an aromatic organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a cyano group (-CN) attached to the first carbon of the anthracene structure. This compound is known for its photophysical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonitrile can be synthesized through several methods. One common approach involves the dehydration of 9-anthraldehyde oxime using triphenylphosphine dibromide and potassium carbonate in acetonitrile at room temperature. This method yields this compound with high efficiency (96% yield) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale methods.
Analyse Chemischer Reaktionen
Types of Reactions: Anthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anthracene-1-carbonitrile has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties.
Wirkmechanismus
The mechanism of action of anthracene-1-carbonitrile is primarily related to its photophysical properties. When exposed to light, it can undergo photoinduced electron transfer, fluorescence, and phosphorescence. These properties make it useful in applications such as light harvesting and molecular sensing .
Vergleich Mit ähnlichen Verbindungen
- 9-Anthracenemethanol
- 9-Anthracenecarboxaldehyde
- 9-Anthracenecarboxylic acid
- 9-Cyanoanthracene
Comparison: Anthracene-1-carbonitrile is unique due to the presence of the cyano group, which significantly influences its electronic properties and reactivity. Compared to other anthracene derivatives, it exhibits distinct photophysical behavior, making it particularly valuable in applications requiring specific light absorption and emission characteristics .
Eigenschaften
CAS-Nummer |
3752-42-9 |
|---|---|
Molekularformel |
C15H9N |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
anthracene-1-carbonitrile |
InChI |
InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H |
InChI-Schlüssel |
WVAHKIQKDXQWAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
Key on ui other cas no. |
3752-42-9 |
Synonyme |
1-anthracenecarbonitrile 1-anthranoylnitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


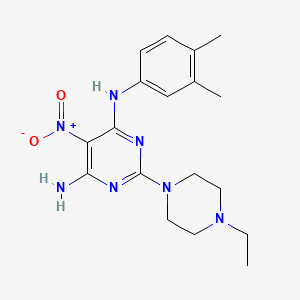
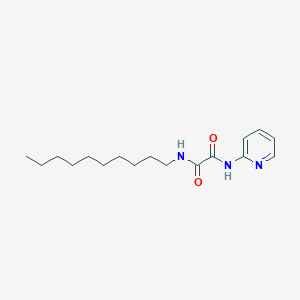
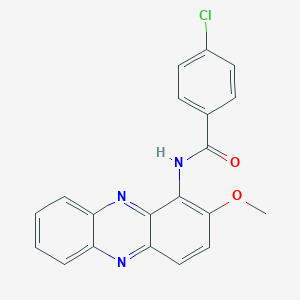
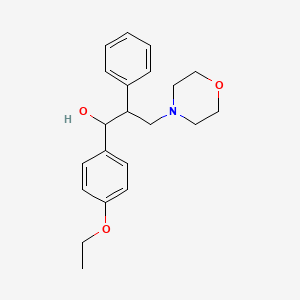
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)
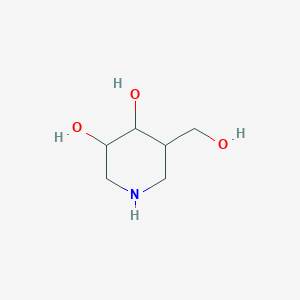
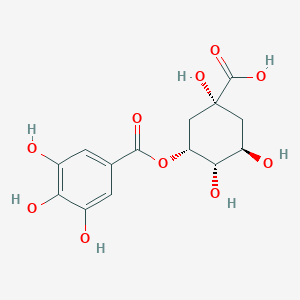
![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)

